Functional CTL Recognition: Differential Tumor Cell Lysis by p53 (149-157)-Specific vs. p53 (264-272)-Specific CTLs
In a direct comparative study, CTL clones specific for p53 (149-157) demonstrated a unique ability to lyse human tumor cells that endogenously overexpress p53 [1]. In contrast, CTL clones generated against the p53 (264-272) epitope, although peptide-specific, completely failed to recognize these same p53-overexpressing tumor cells [1]. This establishes p53 (149-157) as a functionally superior epitope for targeting tumors with p53 overexpression.
| Evidence Dimension | Recognition and lysis of p53-overexpressing tumor cells by peptide-specific CTLs |
|---|---|
| Target Compound Data | p53 (149-157)-specific CTLs: recognition and lysis of p53-overexpressing tumor cells confirmed |
| Comparator Or Baseline | p53 (264-272)-specific CTLs: failed to recognize and lyse p53-overexpressing tumor cells |
| Quantified Difference | Qualitative binary outcome: Lysis vs. No Lysis |
| Conditions | Cr release assay; p53-overexpressing human tumor cell lines; HLA A2.1 transgenic mouse-derived CTL clones (Yu et al., 1997) |
Why This Matters
This functional dichotomous outcome is the most critical differentiator for selecting a peptide for tumor-killing assays or vaccine development, where recognition of endogenously processed antigen is paramount.
- [1] Yu Z, Liu X, McCarty TM, Diamond DJ, Ellenhorn JD. The use of transgenic mice to generate high affinity p53 specific cytolytic T cells. J Surg Res. 1997 May;69(2):337-43. View Source
